6beta-Naltrexol

Descripción general

Descripción

AIKO-150, también conocido como 6β-Hidroxinaltrexona, es un antagonista del receptor opioide selectivo periférico. Es un metabolito activo principal de la naltrexona, formado por las enzimas dihidrodiol deshidrogenasa hepáticas. AIKO-150 se ha estudiado por su potencial para tratar el estreñimiento inducido por opioides sin precipitar síntomas de abstinencia o interferir con el alivio del dolor por opioides .

Métodos De Preparación

AIKO-150 se sintetiza a través del metabolismo hepático de la naltrexona. El proceso implica la acción de las enzimas dihidrodiol deshidrogenasa, que convierten la naltrexona en su metabolito activo, AIKO-150

Análisis De Reacciones Químicas

AIKO-150 se somete a diversas reacciones químicas, que incluyen:

Oxidación: AIKO-150 puede oxidarse para formar diferentes metabolitos.

Reducción: Las reacciones de reducción pueden convertir AIKO-150 de nuevo a su compuesto madre, naltrexona.

Sustitución: AIKO-150 puede sufrir reacciones de sustitución, donde los grupos funcionales se reemplazan por otros grupos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Mechanism of Action

6β-Naltrexol primarily acts as a neutral antagonist at the mu-opioid receptor (MOR), with a binding affinity (K_i) of approximately 2.12 nM for MOR, 7.24 nM for the kappa-opioid receptor (KOR), and 213 nM for the delta-opioid receptor (DOR) . This selectivity allows it to inhibit opioid effects without inducing withdrawal symptoms, making it advantageous in treating opioid-related conditions.

Pharmacokinetics

The elimination half-life of 6β-naltrexol ranges from 12 to 18 hours, indicating a prolonged action compared to other opioid antagonists . It is metabolized through hepatic pathways, resulting in higher plasma concentrations than its parent compound, naltrexone .

Clinical Applications

1. Opioid-Induced Constipation

One of the most promising applications of 6β-naltrexol is in managing opioid-induced constipation (OIC). Clinical studies have demonstrated that it effectively blocks morphine-induced gastrointestinal slowing without affecting analgesia or causing withdrawal symptoms. In a randomized controlled trial, 6β-naltrexol was administered to opioid-naïve subjects, showing a median effective dose (ED50) of approximately 3 mg for inhibiting gastrointestinal transit .

2. Treatment of Opioid Dependence

Due to its neutral antagonist properties, 6β-naltrexol may be beneficial in treating opioid dependence. Unlike naloxone and naltrexone, which can precipitate withdrawal symptoms in dependent individuals, 6β-naltrexol has shown minimal withdrawal effects even at high doses . This characteristic could make it a safer option for managing opioid overdose and addiction.

3. Alcohol Dependence

Research indicates that serum levels of 6β-naltrexol correlate with alcohol responses in patients undergoing treatment for alcohol dependence. Higher levels were associated with increased sedation ratings before and after alcohol administration . This suggests potential applications in alcohol use disorder management, possibly enhancing the efficacy of naltrexone therapy.

Case Studies and Research Findings

Mecanismo De Acción

AIKO-150 actúa como un antagonista neutro en el receptor opioide mu. Se une al receptor sin activarlo, bloqueando así los efectos de los agonistas opioides. Este mecanismo permite que AIKO-150 alivie el estreñimiento inducido por opioides sin precipitar síntomas de abstinencia. Los objetivos moleculares y las vías implicadas incluyen el receptor opioide mu y las vías de señalización asociadas .

Comparación Con Compuestos Similares

AIKO-150 es similar a otros antagonistas del receptor opioide, como la naltrexona, la naloxona y sus derivados. AIKO-150 es único en su capacidad para dirigirse selectivamente a los receptores opioides periféricos sin cruzar la barrera hematoencefálica. Esta selectividad reduce el riesgo de precipitar síntomas de abstinencia y permite un tratamiento eficaz de los efectos secundarios inducidos por opioides .

Los compuestos similares incluyen:

- Naltrexona

- Naloxona

- Naltrexamina

- Naloxol

Estos compuestos comparten estructuras y mecanismos de acción similares, pero difieren en su selectividad y potencia en los receptores opioides.

Actividad Biológica

6β-Naltrexol is a metabolite of naltrexone, known for its unique pharmacological profile as a peripherally selective opioid antagonist. This article delves into its biological activity, pharmacokinetics, and potential therapeutic applications, supported by relevant studies and data.

Overview of 6β-Naltrexol

6β-Naltrexol is formed through the biotransformation of naltrexone, which is extensively used as an opioid antagonist in the treatment of opioid dependence and alcohol use disorder. Unlike its parent compound, 6β-naltrexol exhibits a distinct action profile that allows it to selectively antagonize peripheral opioid receptors while sparing central nervous system effects.

6β-Naltrexol functions primarily as a neutral antagonist at mu-opioid receptors. Its structural characteristics contribute to its limited ability to cross the blood-brain barrier, resulting in peripheral selectivity. This property makes it particularly interesting for managing opioid-induced side effects without compromising analgesic efficacy.

Comparative Potency

Research indicates that 6β-naltrexol is approximately:

- Equipotent to naloxone in blocking morphine-induced antinociception.

- 4.5 to 10 times less potent than naltrexone in similar contexts .

Key Findings from Studies

-

Pilot Study on Safety and Tolerability :

- A study involving healthy subjects administered escalating doses of 6β-naltrexol revealed an elimination half-life of approximately 11.1 hours .

- The median effective dose (ED50) for blocking morphine-induced gastrointestinal (GI) slowing was found to be around 3 mg , with no significant impact on morphine's analgesic effects at doses up to 20 mg .

- In Vivo Characterization :

- Clinical Implications :

Opioid-Induced Bowel Dysfunction

A notable study evaluated the efficacy of 6β-naltrexol in patients suffering from OIC. The findings suggested that:

- Patients treated with 6β-naltrexol experienced significant improvements in GI motility compared to those receiving placebo.

- This effect was attributed to its peripheral selectivity, which minimized adverse effects commonly associated with other opioid antagonists like cramping and diarrhea .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of 6β-naltrexol has been characterized through various studies:

- After oral administration of naltrexone, the urinary concentration ratio of 6β-naltrexol to naltrexone was approximately 10:1 , indicating extensive metabolism .

- Serum levels of both compounds showed high inter-individual variability, suggesting that patient-specific factors may influence therapeutic outcomes .

Data Summary Table

| Parameter | Value |

|---|---|

| Elimination Half-Life | 11.1 hours |

| ED50 (GI Slowing) | ~3 mg |

| Potency (vs Naltrexone) | 4.5 - 10 times less potent |

| Urinary Concentration Ratio | ~10:1 (6β-Naltrexol:Naltrexone) |

Propiedades

IUPAC Name |

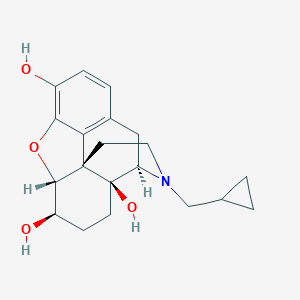

(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,14-15,18,22-24H,1-2,5-10H2/t14-,15-,18+,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVNEHKORQFVQJ-PYIJOLGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@@H]1O)OC5=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197942 | |

| Record name | 6beta-Hydroxynaltrexone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49625-89-0, 20410-98-4 | |

| Record name | β-Naltrexol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49625-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6alpha-Naltrexol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020410984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6beta-Hydroxynaltrexone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049625890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6beta-Hydroxynaltrexone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20410-98-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 49625-89-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6.BETA.-NALTREXOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0W963M37T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.